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Origins and Developer

PHA-680626 was identified and optimized by researchers at Nerviano Medical Sciences S.r.l. in Milan,

Italy [1] [2]. It was developed through the optimization of a series of 1,4,5,6-tetrahydropyrrolo[3,4-

c]pyrazole derivatives, specifically from a lead compound known as PHA-680632 [3].

Molecular Structure and Binding

The interaction of PHA-680626 with its target is well-defined by its crystal structure.

Core Scaffold: 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole [3] [1].

Key Structural Feature: A 5-amidothiophene substituent that packs near residues Leu263 and
Ala273 on Aurora-A [3].

Experimental Structure: The crystal structure of Aurora-A in complex with PHA-680626 is publicly
available in the Protein Data Bank under accession code 2J4Z [1].

Primary Mechanisms of Action and Experimental Data

PHA-680626 functions as a multi-kinase inhibitor with a particularly notable amphosteric mechanism

against Aurora-A.

Table 1: Key Biological Activities of PHA-680626
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Activity /
Parameter

Description / Value Experimental Context / Citation

Aurora-A / N-Myc
Disruption

Effective amphosteric inhibitor; disrupts

protein-protein interaction, leading to N-
Myc degradation [3] [4].

In vitro (SPR assays) & MYCN-

overexpressing cell lines (Proximity
Ligation Assays) [3].

Aurora Kinase
Inhibition

Orthosteric inhibitor of kinase activity [3]. Kinase activity assays [3].

Bcr-Abl Inhibition Inhibits kinase activity of Bcr-Abl,
including Imatinib-resistant forms [4] [2].

Cellular models of Chronic Myeloid
Leukemia (CML); reduces

phosphorylation of CrkL [2].

Cellular Anti-
Proliferative
Effect

IC~50~ = 0.57 µM Assayed on human HCT-116 cells

(BrdU incorporation after 72 hrs) [4].

Pro-Apoptotic
Activity

Induces programmed cell death [4] [2]. CML cell lines and primary CD34+
cells from patients [2].

Table 2: Key In Vitro and Cellular Assay Protocols

Assay Type Detailed Methodology Summary
Purpose / Measured
Outcome

Surface
Plasmon
Resonance
(SPR)

Competition assays; AURKA immobilized on chip,

PHA-680626 tested for ability to compete with
binding of N-Myc peptide (Myc-AIR) [3].

Confirm direct disruption of

AURKA/N-Myc protein-
protein interaction in vitro.

Proximity
Ligation Assay
(PLA)

Performed in tumor cell lines overexpressing MYCN;

visualizes protein-protein interactions within fixed
cells [3].

Quantify reduction of

AURKA/N-Myc complex
formation in a cellular

context.
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Assay Type Detailed Methodology Summary
Purpose / Measured
Outcome

Kinase Activity
Assay

Not detailed in sources, but standard assays

measure transfer of phosphate from ATP to a
substrate [3].

Measure orthosteric

inhibition of Aurora-A
kinase enzymatic activity.

Cell Viability
(MTT) Assay

Cells treated with PHA-680626 for 48-72 hours; MTT
reagent added and metabolically active cells produce

formazan dye, measured spectrophotometrically [2].

Determine anti-proliferative
effect and calculate

IC~50~ values.

Western Blot /
Phospho-
Analysis

Cell lysates from treated samples analyzed for

protein levels (e.g., N-Myc) and phosphorylation
status (e.g., Histone H3, CrkL) [4] [2].

Investigate effects on

downstream signaling and
target degradation.

The diagram below illustrates the dual mechanism of action of PHA-680626 in disrupting the Aurora-A / N-

Myc complex.

Aurora-A (AURKA)

Stable AURKA/N-Myc Complex

 Binds and stabilizes

N-Myc Oncoprotein

N-Myc Degradation

 Prevents

PHA-680626

Conformational Change
in AURKA Activation Loop

 1. Binds ATP site
& induces

Complex Disruption

 2. Causes

 3. Allows
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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